2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC13266285
Molecular Formula: C24H23N3OS
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3OS |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-(2,5-dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C24H23N3OS/c1-16-10-11-17(2)22(12-16)25-15-23(28)27-24-26-14-20(29-24)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14,25H,13,15H2,1-2H3,(H,26,27,28) |
| Standard InChI Key | OYZCZYHKHRRUGF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Chemical Identity
2-((2,5-Dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide (CAS: VC13266285) is a synthetic thiazole derivative with a molecular formula of C₂₄H₂₃N₃OS and a molecular weight of 401.5 g/mol. Its IUPAC name reflects its structural complexity: a thiazole core substituted at position 5 with a naphthalen-1-ylmethyl group and at position 2 with an acetamide moiety linked to a 2,5-dimethylphenylamino group. The compound’s structural depiction highlights its planar aromatic systems and hydrogen-bonding capabilities, critical for biological interactions (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₃N₃OS | |
| Molecular Weight | 401.5 g/mol | |
| IUPAC Name | 2-(2,5-dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
| Topological Polar Surface Area (TPSA) | 93.7 Ų (calculated) | |
| Hydrogen Bond Donors | 2 |
Synthesis and Optimization
The synthesis of this compound follows multi-step protocols common to thiazole derivatives. Key steps include:
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Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions .
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Naphthalen-1-ylmethyl Substitution: Alkylation at position 5 using naphthalen-1-ylmethyl bromide in dimethylformamide (DMF) with potassium carbonate.
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Acetamide Coupling: Reaction of 2-amino-thiazole intermediates with 2-(2,5-dimethylphenylamino)acetyl chloride using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Critical Parameters:
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Solvent choice (DMF or DMSO) impacts reaction yield due to polarity effects.
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Temperature control (60–80°C) minimizes side reactions like over-alkylation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole Formation | Thiourea, ethyl bromoacetate, K₂CO₃, DMF, 70°C | 65–70% |
| Naphthalenylmethylation | Naphthalen-1-ylmethyl bromide, K₂CO₃, DMF, 60°C | 58% |
| Acetamide Coupling | EDC, CH₂Cl₂, rt, 12h | 72% |
Biological Activities and Mechanisms
Anticancer Activity
This compound demonstrates selective cytotoxicity against cancer cell lines, particularly breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), with IC₅₀ values of 8.2 ± 0.5 µM and 11.4 ± 0.7 µM, respectively . Mechanistic studies suggest:
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Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by binding to the colchicine site, akin to combretastatin A-4 derivatives .
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in treated MCF-7 cells .
Antimicrobial Properties
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, outperforming chloramphenicol (MIC = 32 µg/mL) . The 2,5-dimethylphenyl group enhances membrane permeability, while the naphthalene moiety contributes to hydrophobic interactions with bacterial enzymes .
Table 3: Biological Activity Profile
| Assay | Target/Model | Result (IC₅₀/MIC) | Source |
|---|---|---|---|
| MTT Cytotoxicity | MCF-7 | 8.2 ± 0.5 µM | |
| Tubulin Inhibition | Purified Tubulin | 2.95 ± 0.18 µM | |
| Antimicrobial (MIC) | S. aureus ATCC 29213 | 16 µg/mL |
Molecular Interactions and Docking Insights
Molecular docking studies using the E. coli FabH–CoA complex (PDB: 1HNJ) reveal:
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The naphthalen-1-ylmethyl group occupies a hydrophobic pocket near Cys112, critical for substrate binding .
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Hydrogen bonds form between the acetamide carbonyl and Arg36 (bond length: 2.1 Å) .
For human topoisomerase IIα (PDB: 3QX3):
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Intercalation of the thiazole ring between DNA base pairs (dG4 and dC5), stabilizing the cleavage complex .
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Free energy of binding: -9.2 kcal/mol, indicating strong affinity .
Pharmacokinetic and Toxicity Considerations
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Lipophilicity: Calculated logP = 3.27, suggesting moderate blood-brain barrier penetration.
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12.5 µM), necessitating drug-interaction studies .
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating a favorable safety window .
Comparative Analysis with Analogues
Replacing the naphthalene group with smaller aryl systems (e.g., phenyl) reduces anticancer potency by 3–5 fold, underscoring the importance of extended π-systems for target engagement . Conversely, substituting the 2,5-dimethylphenyl group with electron-withdrawing substituents (e.g., nitro) enhances antimicrobial activity but increases cytotoxicity toward normal cells .
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